molecular formula C16H22NO6- B14364445 2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate CAS No. 92804-94-9

2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate

Cat. No.: B14364445
CAS No.: 92804-94-9
M. Wt: 324.35 g/mol
InChI Key: QFSPKDRHJGJADM-UHFFFAOYSA-M
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Description

2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate is an organic compound with a complex structure It is characterized by the presence of ethoxy, propan-2-yl, and carbonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate typically involves multiple steps. One common approach is to start with the ethoxylation of a suitable phenol derivative, followed by the introduction of the propan-2-yl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the carbonate ester using a carbonate reagent under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or carbonate groups, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Methoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate
  • 2-[2-Ethoxy-4-({[(butan-2-yl)oxy]carbonyl}amino)phenyl]butan-2-yl carbonate
  • 2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]butan-2-yl carbonate

Uniqueness

2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

92804-94-9

Molecular Formula

C16H22NO6-

Molecular Weight

324.35 g/mol

IUPAC Name

2-[2-ethoxy-4-(propan-2-yloxycarbonylamino)phenyl]propan-2-yl carbonate

InChI

InChI=1S/C16H23NO6/c1-6-21-13-9-11(17-14(18)22-10(2)3)7-8-12(13)16(4,5)23-15(19)20/h7-10H,6H2,1-5H3,(H,17,18)(H,19,20)/p-1

InChI Key

QFSPKDRHJGJADM-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)OC(C)C)C(C)(C)OC(=O)[O-]

Origin of Product

United States

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